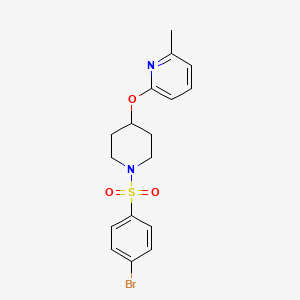
2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine” is a complex organic molecule. While there is limited information available specifically for this compound, it is related to a class of compounds known as piperidine-based opioid analgesics . These compounds are typically characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom, and various functional groups attached to it .
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Research highlights the synthesis and evaluation of compounds with the sulfonyl and piperidine functionalities, which have shown valuable antibacterial activities. Derivatives synthesized from aralkyl/aryl carboxylic acids through a series of steps, including the creation of 1,3,4-oxadiazole nucleophiles and an electrophile synthesized from 4-methylpiperidine, exhibit significant antibacterial effects (Aziz‐ur‐Rehman et al., 2017).
Anticholinesterase Activity
Sulfonyl hydrazone scaffolds and piperidine rings, synthesized through novel methods, have been evaluated for their anticholinesterase activity. These compounds were tested for their ability to inhibit enzymes like butyrylcholinesterase (BChE), showing potential as leads for treating conditions such as Alzheimer's disease (Nurcan Karaman et al., 2016).
Anticancer Potential
Compounds bearing the 1,3,4-oxadiazole and piperidine functionalities have been synthesized and evaluated for their potential as anticancer agents. Studies indicate that certain synthesized derivatives exhibit strong anticancer activities, suggesting their potential utility in developing new cancer therapies (A. Rehman et al., 2018).
Synthetic Methodologies
Research has also focused on developing new synthetic methodologies for creating compounds with significant biological and chemical significance. For instance, studies on the synthesis of 2-aminopyridines reveal methods for preparing compounds that serve as key structural cores in bioactive natural products and medicinally important compounds (Jeanne L. Bolliger et al., 2011).
Ligand Discovery and Validation
The discovery and validation of ligands for specific biomolecules is another area of application. For example, 3-amino-2-methylpyridine derivatives have been identified as ligands for the BAZ2B bromodomain, a target of interest in drug discovery. These findings were supported by automatic docking and validated through protein crystallography, showcasing the compound's potential in medicinal chemistry (J. Marchand et al., 2016).
Eigenschaften
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-13-3-2-4-17(19-13)23-15-9-11-20(12-10-15)24(21,22)16-7-5-14(18)6-8-16/h2-8,15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKKTOGZCYXGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

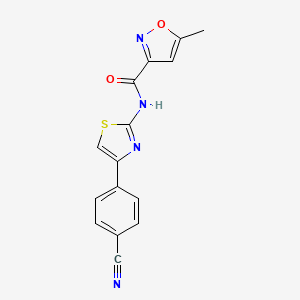
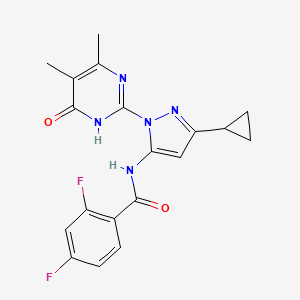
amine hydrobromide](/img/no-structure.png)
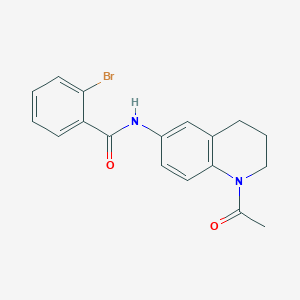
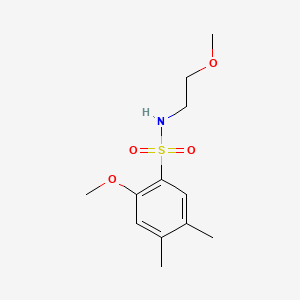
![8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2841000.png)
![2-(2-Bicyclo[4.1.0]heptanyl)acetic acid](/img/structure/B2841001.png)
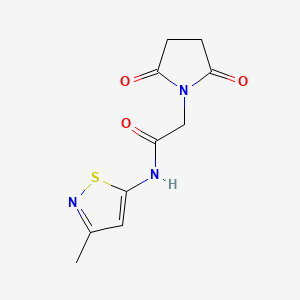
![dimethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2841003.png)

![(Z)-3-(((2,3-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2841009.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2841010.png)
